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Introduction and Biological Significance

15-cis-ζ-carotene isomerase (Z-ISO) represents a critical enzymatic component in the carotenoid

biosynthetic pathway of oxygenic phototrophs, including plants, algae, and cyanobacteria. This integral

membrane protein catalyzes the cis-to-trans isomerization of the central 15-15' carbon-carbon double bond

in 9,15,9'-tri-cis-ζ-carotene, converting it to 9,9'-di-cis-ζ-carotene during the multi-step conversion of

phytoene to all-trans-lycopene [1] [2]. The discovery of Z-ISO filled a significant gap in our understanding

of carotenoid biosynthesis, particularly for reactions that proceed efficiently in both light-exposed and non-

photosynthetic tissues [3]. The isomerization reaction catalyzed by Z-ISO is essential for proper chloroplast

development, photosynthesis, and the production of carotenoid-derived hormones such as abscisic acid and

strigolactones [1] [2].

In photosynthetic tissues, the isomerization of the 15-15' cis double bond can be partially mediated by light;

however, enzymatic catalysis by Z-ISO is absolutely required in nonphotosynthetic tissues or during periods

of darkness [1] [2]. This explains why Z-ISO mutants exhibit severe phenotypes in dark-grown tissues,

including accumulation of cis-carotene intermediates and blocked production of mature carotenoid species

[2]. The evolutionary conservation of Z-ISO across oxygenic phototrophs but absence in anoxygenic

species underscores its fundamental role in photosynthetic organisms that generate oxygen [1]. Recent

research has demonstrated that Z-ISO functions as a redox-regulated enzyme dependent on a heme b
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cofactor, making it a key regulatory point in controlling carotenoid biosynthesis flux in response to plastid

redox status [1] [3].

Table 1: Z-ISO Characteristics Across Organisms

Organism Gene/Protein Mutant Phenotype Catalytic Features

Zea mays (maize) Z-ISO Yellow stripe phenotype,

delayed greening, reduced
carotenoids

Heme b-dependent, requires

reduced Fe(II) state

Arabidopsis thaliana Z-ISO Delayed chlorophyll
accumulation, abnormal

chloroplasts

Redox-regulated,
membrane-integral

Oryza sativa (rice) HTD12/MIT1 High-tillering, dwarf, light green

leaves

Links carotenogenesis to

hormone signaling

Synechocystis sp.

PCC 6803

Slr1599 Blocks carotenoid biosynthesis

in darkness

Conserved heme ligands,

light-independent function

Solanum
lycopersicum
(tomato)

Z-ISO Reduced lycopene, increased

phytoene/ζ-carotene

369 amino acids, 4 exons,

highly conserved structure

Molecular Mechanism of Z-ISO

Redox-Dependent Catalytic Mechanism

Z-ISO employs a unique isomerization mechanism that depends on the redox state of its heme b cofactor,

rather than utilizing typical redox chemistry [3]. The enzyme contains a heme b prosthetic group that exists

in either an oxidized Fe(III) or reduced Fe(II) state, with catalytic activity exclusively occurring when the

heme iron is in the reduced form [3]. Spectroscopic characterization using UV-visible absorption, electron

paramagnetic resonance (EPR), and magnetic circular dichroism (MCD) has revealed that reduced Z-ISO

exhibits maximum absorbance at 414-415 nm, while the oxidized inactive form absorbs at 426 nm [4] [3].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8622272/
https://academicworks.cuny.edu/gc_etds/521/
https://academicworks.cuny.edu/gc_etds/521/
https://academicworks.cuny.edu/gc_etds/521/
https://www.sciencedirect.com/topics/neuroscience/zeta-carotene
https://academicworks.cuny.edu/gc_etds/521/
https://www.smolecule.com/products/s626023?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The redox sensitivity of Z-ISO allows it to function as a metabolic sensor that dynamically controls

carotenoid flux in response to the plastid's redox status, which fluctuates with environmental conditions such

as light intensity and temperature [1].

The catalytic cycle of Z-ISO involves a ligand switching mechanism wherein the residues coordinating the

heme iron change depending on the redox state [4]. In the oxidized resting state, the heme iron is coordinated

by specific protein ligands that maintain the enzyme in an inactive conformation. Upon reduction of the

heme iron to Fe(II), a conformational change occurs that reposition the heme cofactor and activates the

enzyme for substrate binding [1] [3]. Site-directed mutagenesis studies have identified two conserved

histidine residues (H150 and H266 in maize Z-ISO) and one aspartic acid residue (D294) as essential for

isomerase activity, suggesting their involvement in heme coordination and catalysis [3]. The precise

molecular mechanism likely involves binding of the 9,15,9'-tri-cis-ζ-carotene substrate in proximity to the

heme group, where the redox-dependent conformational changes facilitate rotation around the 15-15' double

bond, converting it from cis to trans configuration without net redox changes [4] [3].

Structural Features and Membrane Integration

Z-ISO is classified as an integral membrane protein that embeds within plastid membranes via multiple

transmembrane domains [4]. Bioinformatic analyses predict that Z-ISO contains several membrane-spanning

regions that facilitate its integration into the plastid membrane system, where it physically associates with

other carotenoid biosynthetic enzymes [4] [3]. The enzyme can be isolated as part of a high molecular

weight protein complex with other carotenogenic enzymes, suggesting the existence of a metabolon that

enhances pathway efficiency [4]. Although no high-resolution crystal structure of Z-ISO is currently

available, AlphaFold models of Z-ISO from Synechocystis, maize, and Arabidopsis reveal conservation of

putative heme-ligating residues and substrate-binding pockets across species [2].

The membrane integration of Z-ISO positions it optimally to access its lipophilic substrate, 9,15,9'-tri-cis-

ζ-carotene, which is itself embedded within the membrane bilayer [4]. The active site appears to contain a

hydrophobic cavity that accommodates the polyene chain of the substrate, with specific residues positioned

to interact with the central 15-15' double bond [2] [3]. The N-terminal domain of Z-ISO contains a transit

peptide that targets the enzyme to plastids, where it is cleaved upon import to yield the mature protein [4].

Structural modeling suggests that the heme cofactor is buried within the membrane-integral portion of the

enzyme, with access channels allowing substrate entry and product release [2]. The conservation of Z-ISO's
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structural features across evolutionary diverse oxygenic phototrophs highlights the essential nature of its

membrane association and heme coordination for proper function [1] [2].

Table 2: Structural and Functional Features of Z-ISO

Feature Characteristics Functional Significance

Heme Cofactor Heme b, Fe-protoporphyrin IX Redox sensor, required for catalytic

activity

Redox States Oxidized Fe(III) inactive, Reduced Fe(II)

active

Regulates enzyme activity in

response to plastid redox state

Membrane
Association

Multiple transmembrane domains,

integral membrane protein

Access to membrane-embedded

substrate, complex formation

Active Site Hydrophobic cavity, conserved His/Asp

residues

Substrate binding, heme coordination,

isomerization catalysis

Protein Complex High molecular weight complex with

other carotenogenic enzymes

Metabolic channeling, pathway

efficiency

Research Methods for Z-ISO Characterization

Functional Complementation Assays

The functional characterization of Z-ISO has been greatly facilitated by the development of Escherichia

coli complementation systems that accumulate the enzyme's substrate, 9,15,9'-tri-cis-ζ-carotene [4] [2]. In

this approach, E. coli cells are engineered to express bacterial crtE, crtB, and plant phytoene desaturase

(PDS) genes, leading to the accumulation of 9,15,9'-tri-cis-ζ-carotene [4]. When a functional Z-ISO gene is

introduced into these cells, it catalyzes the isomerization of this substrate to 9,9'-di-cis-ζ-carotene, which can

then be further converted by endogenous E. coli enzymes or co-expressed plant ζ-carotene desaturase (ZDS)

to yield downstream carotenoids [4] [2]. This complementation platform provides a robust qualitative and
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quantitative assay for Z-ISO activity, as the conversion from substrate to product can be monitored by HPLC

analysis of carotenoid extracts [4] [3].

The E. coli complementation system has been instrumental in verifying Z-ISO activity from diverse sources,

including plants, cyanobacteria, and algae [2]. For example, this approach was used to confirm that the

slr1599 open reading frame from Synechocystis sp. PCC 6803 encodes a functional ζ-carotene isomerase [2].

Similarly, the system has been employed to characterize the functional consequences of site-directed

mutations in Z-ISO, identifying specific residues essential for catalytic activity [3]. The key advantage of

this method is its simplicity and rapidity compared to plant transformation, allowing for high-throughput

screening of Z-ISO variants and comparative functional analysis across species [4] [2]. The complementation

system also enables researchers to study Z-ISO activity independently of other carotenogenic enzymes,

providing clear evidence for its specific role in the isomerization reaction [4].

In Vitro Enzymatic Assays

For detailed biochemical characterization, in vitro assays using purified Z-ISO protein have been developed

[4] [3]. These assays typically involve the expression and purification of Z-ISO as a fusion protein with

maltose-binding protein (MBP) to enhance solubility and facilitate purification [3]. The MBP::Z-ISO fusion

protein is expressed in E. coli, and membranes containing the recombinant protein are collected by

ultracentrifugation [3]. The fusion protein is then solubilized using mild detergents and purified by affinity

chromatography, often followed by cleavage to remove the MBP tag and isolate the native Z-ISO enzyme

[3]. The purified enzyme can be used for various spectroscopic analyses and functional assays to

characterize its biochemical properties [3].

To measure Z-ISO activity in vitro, the substrate 9,15,9'-tri-cis-ζ-carotene must be incorporated into

artificial liposomes that mimic the native membrane environment [4]. These substrate-loaded liposomes are

mixed with purified Z-ISO, and the reaction is conducted under reducing conditions typically provided by

dithionite or other reducing agents [3]. The reaction products are extracted with organic solvents and

analyzed by HPLC using methods specifically developed to separate and quantify the geometrical isomers

9,15,9'-tri-cis-ζ-carotene and 9,9'-di-cis-ζ-carotene [4]. This in vitro approach has been crucial for

demonstrating the direct catalytic activity of Z-ISO, determining kinetic parameters, and investigating the

redox dependence of the isomerization reaction [3]. The liposome-based assay also allows researchers to
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study the influence of membrane composition and properties on Z-ISO activity, providing insights into its

behavior in different plastid types [4].
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Research approaches for Z-ISO characterization, showing complementary methods for functional analysis.

Experimental Protocols

E. coli Complementation Assay

The E. coli complementation system provides a robust method for determining Z-ISO activity in vivo [4]

[2]. Begin by transforming E. coli BL21(DE3) with the pAC-ZETAipi plasmid (Addgene #53284), which

contains the bacterial crtE, crtB, and Zea mays PDS genes under appropriate promoters [4] [2]. Select

transformants on LB agar containing chloramphenicol (34 µg/mL). Then, introduce the Z-ISO gene of

interest cloned into an expression vector such as pCDFDuet-1 (for simultaneous expression with the pAC-

ZETAipi system) [2]. For this, amplify the Z-ISO coding sequence (excluding the transit peptide but

including native membrane integration domains) and clone it into the multiple cloning site using appropriate

restriction enzymes (e.g., NdeI and XhoI) [2]. Select double transformants on LB agar containing both

chloramphenicol (34 µg/mL) and streptomycin (50 µg/mL) [2].

Culture the transformed E. coli in 5 mL of liquid LB medium with appropriate antibiotics at 37°C with

shaking until the OD600 reaches 0.6-0.8 [4]. Induce protein expression by adding isopropyl β-d-1-

thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM, then continue incubation at 16-18°C for

16-20 hours to allow carotenoid accumulation [4] [2]. Harvest the cells by centrifugation at 3,000 × g for 10

minutes, then extract carotenoids by resuspending the cell pellet in 1 mL of acetone and vortexing vigorously

[4]. Centrifuge at 5,000 × g for 5 minutes to remove cell debris, and transfer the supernatant containing

carotenoids to a new tube. Analyze the carotenoid profile by HPLC using a C30 reversed-phase column

(e.g., YMC C30, 250 × 4.6 mm, 5 μm) with a mobile phase of methanol/methyl-tert-butyl ether/water

(81:15:4, v/v/v) [4]. Identify 9,15,9'-tri-cis-ζ-carotene (substrate) and 9,9'-di-cis-ζ-carotene (product) by

comparing retention times and spectral characteristics to known standards [4]. Successful Z-ISO activity is

indicated by the presence of 9,9'-di-cis-ζ-carotene and/or downstream carotenoids in the test sample

compared to the negative control (empty vector) [4] [2].

In Vitro Liposome-Based Assay
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For biochemical characterization of Z-ISO activity in a defined system, the liposome-based assay

recapitulates the membrane environment essential for proper enzyme function [4] [3]. Begin by purifying

MBP::Z-ISO fusion protein: express the construct in E. coli BL21(DE3) grown in 2×YT medium at 37°C to

OD600 0.6, then induce with 0.2 mM IPTG and incubate overnight at 16°C [3]. Harvest cells by

centrifugation, resuspend in buffer A (25 mM sodium phosphate, pH 6.2, 2.5 mM MgCl₂, 300 mM NaCl,

15% glycerol) and disrupt using a French Press at 18,000 psi [3]. After removing cell debris by

centrifugation at 17,000 × g for 15 minutes, solubilize membranes with 0.067% Tween 20 for 30 minutes,

then purify the fusion protein using Ni²⁺-NTA affinity chromatography [3]. Determine protein

concentration using the Bradford method and confirm purity by SDS-PAGE [3].

Prepare substrate-containing liposomes by combining 1 mg of phosphatidylcholine and 50 μg of purified

9,15,9'-tri-cis-ζ-carotene substrate in chloroform [4]. Evaporate the solvent under nitrogen gas to form a thin

lipid film, then hydrate with assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl) to a final lipid

concentration of 5 mg/mL [4]. Extrude the suspension through a 100 nm polycarbonate membrane using a

mini-extruder to create unilamellar liposomes [4]. For the isomerization assay, combine 100 μL of

substrate-loaded liposomes with 20 μg of purified MBP::Z-ISO in a total volume of 500 μL of assay buffer

[3]. Add sodium dithionite to a final concentration of 1 mM to create reducing conditions and incubate at

25°C for 30-60 minutes [3]. Stop the reaction by adding 500 μL of acetone, then extract carotenoids with

hexane [4]. Analyze the products by HPLC as described in section 4.1, quantifying the conversion of 9,15,9'-

tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene [4]. Include controls without enzyme, with heat-inactivated

enzyme, and under oxidizing conditions (without dithionite) to confirm the specificity and redox dependence

of the reaction [3].
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Carotenoid biosynthesis pathway showing Z-ISO position and redox regulation. N represents number of

conjugated double bonds.

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Characterization of 15-cis-ζ-Carotene Isomerase Z-ISO in ... [pmc.ncbi.nlm.nih.gov]

2. Zeta-Carotene Isomerase (Z-ISO) Is Required for Light- ... [mdpi.com]

3. "Functional Characterization Of The Plant 15-Cis-Zeta ... [academicworks.cuny.edu]

4. Zeta Carotene - an overview [sciencedirect.com]

To cite this document: Smolecule. [Comprehensive Technical Guide: 15-cis-ζ-Carotene Isomerization

by Z-ISO]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b626023#15-cis-zeta-carotene-isomerization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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